N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of chlorophenyl, ethoxyphenyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
The synthesis of N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 2-chlorophenylamine with suitable reagents to form the desired intermediate.
Introduction of the ethoxyphenyl group: The intermediate is then reacted with 4-ethoxyphenylamine under specific conditions to introduce the ethoxyphenyl group.
Attachment of the methylsulfonyl group: The final step involves the reaction of the intermediate with methylsulfonyl chloride to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing the substrate from binding. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to the desired biological effect.
Comparison with Similar Compounds
N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
N-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: The substitution of chlorine with bromine can lead to differences in the compound’s reactivity and interactions with biological targets.
N-(2-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide: This compound has a glycinamide backbone instead of alaninamide, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-15-11-9-14(10-12-15)21(26(3,23)24)13(2)18(22)20-17-8-6-5-7-16(17)19/h5-13H,4H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHCMCDDOWROMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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